2-[(2-Phenylethyl)amino]acetic acid hydrochloride
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Overview
Description
2-[(2-Phenylethyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-[(2-Phenylethyl)amino]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
Safety and Hazards
The safety information for “2-[(2-Phenylethyl)amino]acetic acid hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethyl)amino]acetic acid hydrochloride typically involves the reaction of 2-phenylethylamine with chloroacetic acid in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained as a crystalline powder .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A related compound with similar chemical properties but different biological activities.
2-Aminoacetic acid: Another related compound with distinct chemical and biological properties.
Uniqueness
2-[(2-Phenylethyl)amino]acetic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(2-phenylethylamino)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-10(13)8-11-7-6-9-4-2-1-3-5-9;/h1-5,11H,6-8H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPARXAPXKAKNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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